molecular formula C12H12O3S B12741435 3,7-Dimethyl-2-naphthalenesulfonic acid CAS No. 33121-78-7

3,7-Dimethyl-2-naphthalenesulfonic acid

Cat. No.: B12741435
CAS No.: 33121-78-7
M. Wt: 236.29 g/mol
InChI Key: JKGRKCHNYDBGIU-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 3 and 7 and a sulfonic acid group at position 2 on the naphthalene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 3,7-dimethylnaphthalene. The reaction typically involves the use of concentrated sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 3,7-dimethylnaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with altered functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various naphthalenesulfonic acid derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

3,7-Dimethyl-2-naphthalenesulfonic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group plays a crucial role in these interactions, facilitating binding to various substrates and influencing the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: A closely related compound with a sulfonic acid group at the 2-position but without the methyl groups.

    Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at the 1-position.

    3,6-Dimethyl-2-naphthalenesulfonic acid: Similar to 3,7-Dimethyl-2-naphthalenesulfonic acid but with methyl groups at positions 3 and 6.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical properties and reactivity compared to other naphthalenesulfonic acid derivatives. This unique structure makes it valuable for specific applications in chemical synthesis and industrial processes.

Properties

CAS No.

33121-78-7

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

3,7-dimethylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C12H12O3S/c1-8-3-4-10-6-9(2)12(16(13,14)15)7-11(10)5-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

JKGRKCHNYDBGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=C2)S(=O)(=O)O)C

Origin of Product

United States

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